BPKDi

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

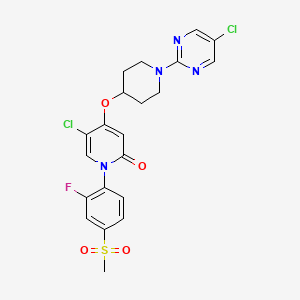

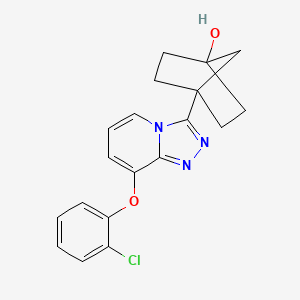

BPKDi is a potent bipyridyl Protein Kinase D (PKD) inhibitor. It has IC50s of 1 nM, 9 nM, and 1 nM for PKD1, PKD2, and PKD3, respectively . BPKDi blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .

Synthesis Analysis

The synthesis of BPKDi has been described in a study . The study provides a detailed account of the synthetic efforts that led to the development of several moderately to highly PKD-selective chemotypes .Molecular Structure Analysis

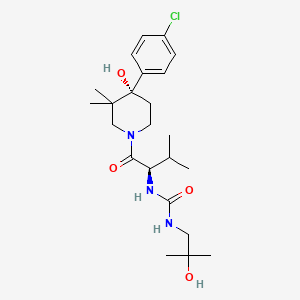

The molecular structure of BPKDi is represented by the formula C21H28N6O . It has a molecular weight of 380.49 .Chemical Reactions Analysis

BPKDi is known to block signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .Physical And Chemical Properties Analysis

BPKDi has a molecular weight of 380.49 and a molecular formula of C21H28N6O . It is a solid substance with an off-white to light yellow color . It is soluble in DMSO .Scientific Research Applications

Cancer Research

BPKDi, or Bipyridyl PKD inhibitor, is a selective inhibitor of the Protein Kinase D (PKD) family . PKDs have been increasingly implicated in multiple pivotal cellular processes and pathological conditions . PKD dysregulation is associated with several diseases, including cancer . The successful development of PKD inhibitors like BPKDi would significantly suppress the growth and proliferation of various cancers .

Inflammation Research

In addition to cancer, PKD dysregulation is also associated with inflammation . Therefore, BPKDi could potentially be used in the research and treatment of various inflammatory diseases .

Obesity Research

PKD dysregulation is also linked with obesity . Thus, BPKDi could be a valuable tool in the study and potential treatment of obesity-related conditions .

Cardiovascular Research

BPKDi has been shown to block signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes . This action suppresses hypertrophy of these cells , making BPKDi a potential therapeutic agent in the treatment of cardiac hypertrophy .

Metabolic Diseases Research

PKD activity is associated with many diseases and pathological conditions, such as metabolic diseases . Therefore, BPKDi could be used in the research and potential treatment of various metabolic diseases .

Neurological Research

The PKD family is widely expressed in the central nervous system . Therefore, BPKDi could potentially be used in neurological research, particularly in the study of diseases where PKD activity is implicated .

Mechanism of Action

Target of Action

BPKDi is a potent bipyridyl Protein Kinase D (PKD) inhibitor . The primary targets of BPKDi are the three isoforms of the PKD family: PKD1, PKD2, and PKD3 . These kinases are members of the calcium/calmodulin-dependent kinase (CaMK) superfamily . They are implicated in multiple pivotal cellular processes and pathological conditions, including cancer, inflammation, and obesity .

Mode of Action

BPKDi interacts with its targets (PKD1, PKD2, and PKD3) by inhibiting their activity . It blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes . The IC50 values for PKD1, PKD2, and PKD3 are 1 nM, 9 nM, and 1 nM, respectively .

Biochemical Pathways

The PKD family is activated by many substances, including phorbol ester, platelet-derived growth factor, and G protein-coupled receptor ligands . PKD activity is associated with many diseases and pathological conditions, such as cancer, metabolic diseases, and inflammation, where it regulates cell proliferation, differentiation, programmed cell death, migration, and invasion .

Result of Action

The inhibition of PKD by BPKDi results in the suppression of signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes . This action can significantly suppress the growth and proliferation of various cancers and inhibit the progression of other diseases .

Action Environment

The specific PKD inhibitor BPKDi or PKD1 knockdown can eliminate the inhibitory effect on AMPK, illustrating that PKD1 inhibitor restores AMPK signaling to abolish insulin resistance in muscle cells .

Safety and Hazards

properties

IUPAC Name |

2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWDRALEEPGBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bpkdi | |

Q & A

Q1: How does BPKDi impact the expression and localization of Nebulin-related anchoring protein (NRAP) in cardiomyocytes?

A1: BPKDi, a pharmacological inhibitor of protein kinase D1 (PKD1), has been shown to influence NRAP expression and localization within cardiomyocytes []. The study demonstrated that treating neonatal rat ventricular myocytes (NRVMs) with BPKDi led to a perinuclear accumulation of NRAP, suggesting an interruption in its normal translocation towards intercalated discs (IDs) []. Furthermore, proteomic analysis revealed a reduction in NRAP abundance upon BPKDi treatment []. This suggests that PKD1 activity, potentially through the HDAC-MEF2 axis, plays a crucial role in regulating NRAP expression and its localization to the IDs, vital for proper cardiomyocyte function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

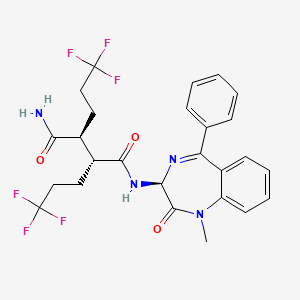

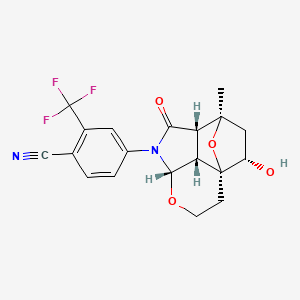

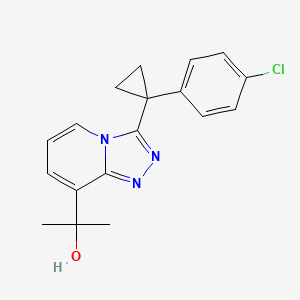

![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)

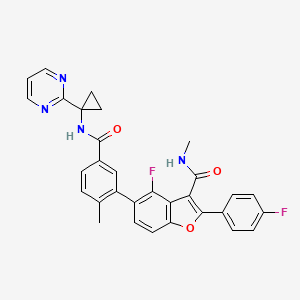

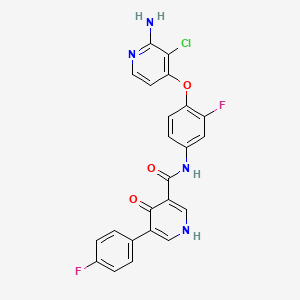

![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)

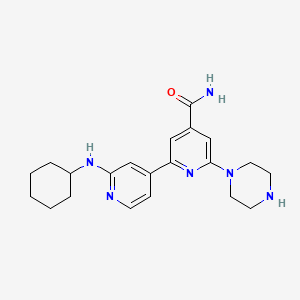

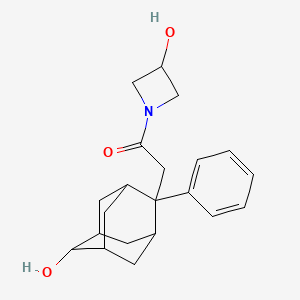

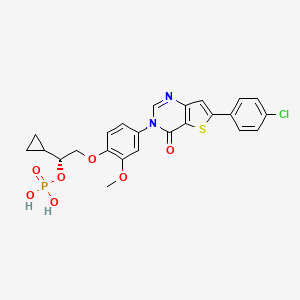

![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)